

Determining Enzyme Kinetics with Z-Val-Lys-Met-AMC: Application Notes and Protocols

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Compound of Interest

Compound Name: Z-Val-Lys-Met-AMC

Cat. No.: B7880889

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Lys-Met-AMC is a fluorogenic peptide substrate utilized in the determination of enzyme kinetics for a variety of proteases. The principle of its use lies in the cleavage of the amide bond between the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon enzymatic cleavage, free AMC is released, which fluoresces intensely at approximately 440-460 nm when excited at 360-380 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the sensitive quantification of its kinetic parameters. This substrate is particularly relevant for studying enzymes implicated in major cellular processes and disease pathologies, including the proteasome, cathepsins, and β -secretase (BACE1).

Applications

The versatility of **Z-Val-Lys-Met-AMC** makes it a valuable tool in various research and drug development contexts:

- **Proteasome Activity Assays:** The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The chymotrypsin-like activity of the proteasome can be assayed using **Z-Val-Lys-Met-AMC**.^[1]

This is particularly relevant in cancer research and neurodegenerative diseases where proteasome function is often dysregulated.

- **Cathepsin B Kinetics:** Cathepsin B is a lysosomal cysteine protease involved in protein turnover. However, its dysregulation and extracellular activity are associated with cancer invasion and metastasis, as well as inflammatory diseases. **Z-Val-Lys-Met-AMC** can be used as a substrate to study the kinetics of cathepsin B and to screen for its inhibitors.[2][3]
- **β -Secretase (BACE1) Activity:** BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- β (A β) peptides, which are central to the pathology of Alzheimer's disease. The peptide sequence Val-Lys-Met mimics a cleavage site in the amyloid precursor protein (APP).[3] Therefore, **Z-Val-Lys-Met-AMC** serves as a useful substrate for high-throughput screening of BACE1 inhibitors.

Quantitative Data

While specific kinetic parameters for **Z-Val-Lys-Met-AMC** are not extensively documented in publicly available literature, the following table provides kinetic constants for similar fluorogenic substrates with the target enzymes. These values can serve as a valuable reference for experimental design and data interpretation.

Enzyme	Substrate	K _m (μ M)	k _{cat} (s^{-1})	k _{cat} /K _m ($M^{-1}s^{-1}$)	Reference
Proteasome (20S, Chymotrypsin -like)	Suc-Leu-Leu- Val-Tyr-AMC	~31	0.84-1.2	26,000- 38,700	(Stein et al., 1996)
Cathepsin B (Human)	Z-Phe-Arg- AMC	2.6 - 225	-	-	(Hook et al., 2023)
Cathepsin B (Human)	Z-Arg-Arg- AMC	2.6 - 225	-	-	(Hook et al., 2023)
BACE1	MCA-Glu-Val- Lys-Met-Asp- Ala-Glu-Phe	-	-	-	(Li et al., 2004)

Note: The kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes. It is recommended that researchers determine these constants under their specific experimental conditions.

Experimental Protocols

This section provides a generalized protocol for determining enzyme kinetics using **Z-Val-Lys-Met-AMC**. This protocol should be optimized for each specific enzyme and experimental setup.

Materials and Reagents

- **Z-Val-Lys-Met-AMC** substrate
- Purified enzyme (e.g., Proteasome, Cathepsin B, BACE1)
- Enzyme-specific assay buffer (see below for examples)
- Dimethyl sulfoxide (DMSO) for substrate stock solution
- Black, flat-bottom 96-well microplates
- Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
- Incubator or temperature-controlled plate reader
- AMC standard for calibration

Example Assay Buffers:

- Proteasome Chymotrypsin-like Activity: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
- Cathepsin B Activity: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT.
- BACE1 Activity: 50 mM sodium acetate, pH 4.5, with 0.1% Triton X-100.

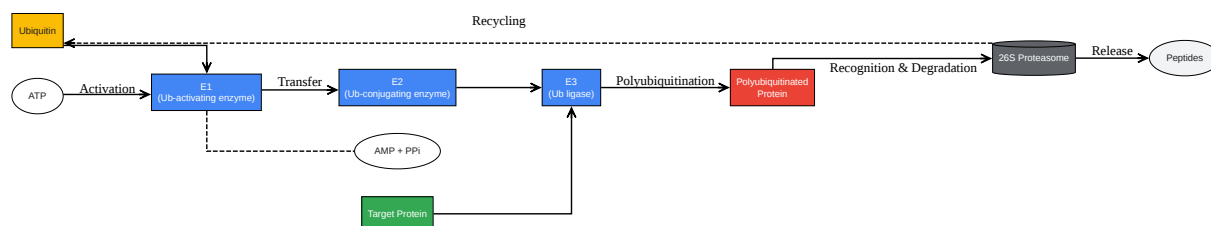
Procedure

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Z-Val-Lys-Met-AMC** in DMSO. Store at -20°C, protected from light.
 - Prepare the appropriate assay buffer and store at 4°C.
 - Prepare a series of dilutions of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
 - Prepare a standard curve of free AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.
- Enzyme Assay:
 - In a black 96-well microplate, add the assay buffer to each well.
 - Add the diluted enzyme to the appropriate wells. Include wells with buffer only as a blank control.
 - To initiate the reaction, add a series of concentrations of the **Z-Val-Lys-Met-AMC** substrate to the wells. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
- Data Acquisition:
 - Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure the reaction is in the initial linear phase.
- Data Analysis:
 - Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the reaction wells.

- Convert the RFU values to the concentration of AMC released using the AMC standard curve.
- Calculate the initial reaction velocity (V_0) for each substrate concentration from the slope of the linear portion of the product concentration versus time plot.
- Plot the initial velocity (V_0) against the substrate concentration ($[S]$) and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values: $V_0 = (V_{max} * [S]) / (K_m + [S])$

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System





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